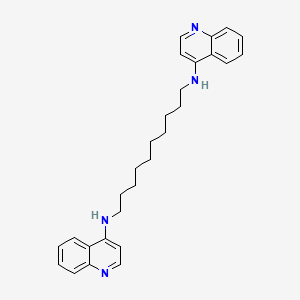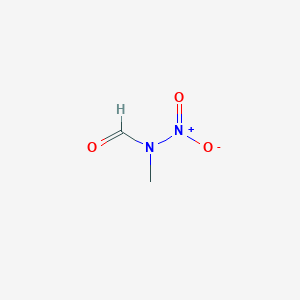
Formamide, N-methyl-N-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Formamide, N-methyl-N-nitro-, can be synthesized through several methods. One common approach involves the nitration of N-methylformamide using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition or side reactions.
Industrial Production Methods
In industrial settings, the production of Formamide, N-methyl-N-nitro-, often involves continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the risk of hazardous by-products. The use of catalysts and optimized reaction parameters further improves the efficiency of the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Formamide, N-methyl-N-nitro-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroformaldehyde or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding N-methyl-N-aminoformamide.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides like sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and may be catalyzed by acids or bases.
Major Products
Oxidation: Nitroformaldehyde and other oxidized derivatives.
Reduction: N-methyl-N-aminoformamide.
Substitution: Various substituted formamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Formamide, N-methyl-N-nitro-, has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of nitro and amino derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research explores its potential use in drug development, particularly in designing compounds with specific pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of Formamide, N-methyl-N-nitro-, involves its interaction with molecular targets through its nitro and formamide functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
N-methylformamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
N-nitroformamide: Lacks the methyl group, affecting its solubility and reactivity.
N-methyl-N-phenylformamide: Contains a phenyl group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
Formamide, N-methyl-N-nitro-, is unique due to the presence of both nitro and methyl groups, which confer distinct chemical reactivity and potential applications. Its dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
59476-43-6 |
|---|---|
Fórmula molecular |
C2H4N2O3 |
Peso molecular |
104.07 g/mol |
Nombre IUPAC |
N-methyl-N-nitroformamide |
InChI |
InChI=1S/C2H4N2O3/c1-3(2-5)4(6)7/h2H,1H3 |
Clave InChI |
MJYOVCYHOSCGAY-UHFFFAOYSA-N |
SMILES canónico |
CN(C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



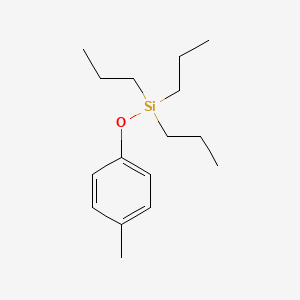

![2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14618995.png)

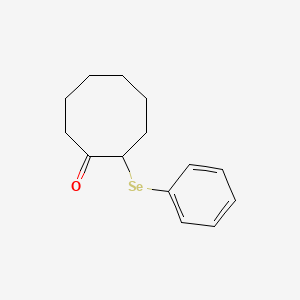
![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)
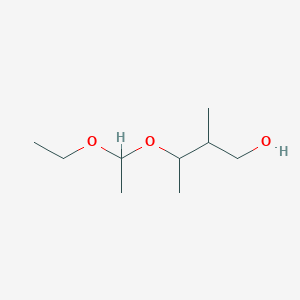


![1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14619042.png)
![2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14619047.png)
